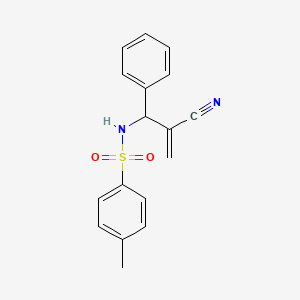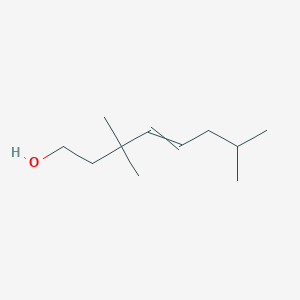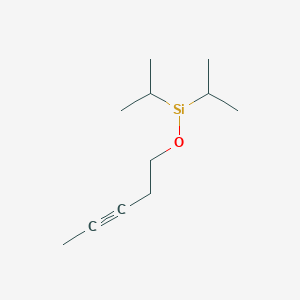
9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol is an organic compound belonging to the class of phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. This compound is characterized by its unique structure, which includes two methyl groups and two hydroxyl groups attached to a tetraphene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9,10-dimethylanthracene.
Hydrogenation: The anthracene derivative undergoes hydrogenation to form the corresponding dihydro compound.
Hydroxylation: The dihydro compound is then subjected to hydroxylation using suitable reagents like osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding hydrocarbon.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of 9,10-dimethyl-3,4-diketotetraphene.
Reduction: Formation of 9,10-dimethyltetraphene.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dimethylanthracene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
9,10-Dimethyl-1,2,3,4-tetrahydroanthracene: Similar structure but lacks the hydroxyl groups.
9,10-Diphenylanthracene: Contains phenyl groups instead of methyl groups, leading to different chemical properties.
Uniqueness
9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications.
Propiedades
Número CAS |
404597-03-1 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
9,10-dimethyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H18O2/c1-11-7-14-9-13-3-4-17-16(5-6-19(21)20(17)22)18(13)10-15(14)8-12(11)2/h3-10,19-22H,1-2H3 |
Clave InChI |
APFKFABNYAQEQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C=C3C(=C2)C=CC4=C3C=CC(C4O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


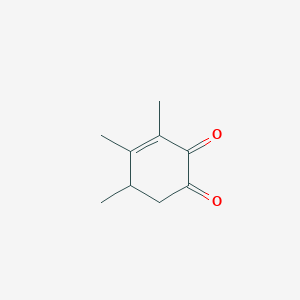
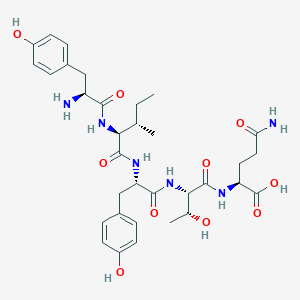
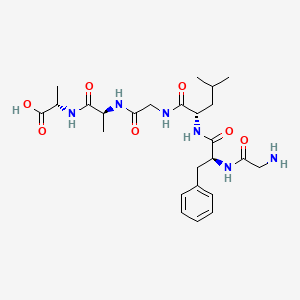
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)

![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
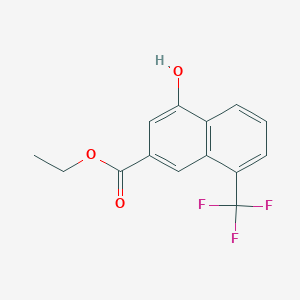

![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
